molecular formula C8H16N2O2 B2871630 Methyl 1-methyl-1,4-diazepane-6-carboxylate CAS No. 1417898-92-0

Methyl 1-methyl-1,4-diazepane-6-carboxylate

Cat. No.: B2871630
CAS No.: 1417898-92-0
M. Wt: 172.228
InChI Key: KYOKOQXQXBOPEG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,4-diazepane-6-carboxylate is a seven-membered heterocyclic compound featuring a 1,4-diazepane ring (a saturated ring containing two nitrogen atoms at positions 1 and 4) with two substituents: a methyl group at position 1 and a methyl ester at position 4. For instance, esters of diazepane derivatives are often utilized as precursors for drug candidates due to their tunable reactivity .

Properties

IUPAC Name

methyl 1-methyl-1,4-diazepane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-4-3-9-5-7(6-10)8(11)12-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOKOQXQXBOPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 1-methyl-1,4-diazepane-6-carboxylate typically involves the reaction of 1,4-diazepane with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the methylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 1-methyl-1,4-diazepane-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 1-methyl-1,4-diazepane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,4-diazepane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 1-methyl-1,4-diazepane-6-carboxylate with structurally related compounds, focusing on ring systems, substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Ring System Notable Properties/Applications Reference
This compound C₈H₁₄N₂O₂ Methyl ester, methyl-substituted diazepane 1,4-diazepane Potential intermediate in drug synthesis; ester group enables hydrolysis or transesterification
Methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate C₇H₁₁NO₄S Methyl ester, sulfone group 1,4-thiazepane Used in pharmaceuticals/agrochemicals; sulfone enhances stability and electronic properties
6-Methyl-1,4-diazepan-6-amine C₆H₁₅N₃ Amine, methyl-substituted diazepane 1,4-diazepane Higher nucleophilicity; potential building block for bioactive molecules
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ Chloro, methylhydrazine, benzodithiazine Benzodithiazine Antiparasitic/antimicrobial activity; complex heterocyclic system
6-Ethyl-1-methyl-1,4-diazepane C₈H₁₆N₂ Ethyl, methyl-substituted diazepane 1,4-diazepane Simpler alkyl substituents; used in ligand design for catalysis

Key Comparison Points

Ring System and Electronic Effects 1,4-Diazepane vs. 1,4-Thiazepane: The replacement of a nitrogen atom with sulfur in thiazepane derivatives (e.g., Methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate) introduces sulfone groups, which increase electron-withdrawing effects and ring stability compared to diazepanes . This makes thiazepanes more resistant to oxidation but less nucleophilic. Benzodithiazine Systems: Compounds like Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate () feature fused aromatic rings, enhancing π-π stacking interactions and bioavailability, unlike the saturated diazepane ring in the target compound .

Substituent Reactivity

  • Ester vs. Amine Groups : The methyl ester in this compound allows for hydrolysis to carboxylic acids or participation in coupling reactions. In contrast, 6-Methyl-1,4-diazepan-6-amine () has an amine group, enabling nucleophilic substitutions or coordination chemistry .
  • Alkyl vs. Aromatic Substituents : Ethyl or methyl groups (e.g., 6-Ethyl-1-methyl-1,4-diazepane in ) impart hydrophobicity, whereas aromatic substituents (e.g., benzyl in ) enhance binding to biological targets like enzymes or receptors .

Applications in Drug Discovery

  • The target compound’s ester group is advantageous for prodrug strategies, where controlled hydrolysis releases active metabolites. This contrasts with sulfone-containing thiazepanes (), which are often terminal functional groups in agrochemicals due to their stability .
  • Diazepane amines () are explored for neurological applications, similar to modafinil (), which protects dopaminergic neurons. However, the ester group in this compound may limit blood-brain barrier penetration unless metabolized .

Table 2: Physical and Spectroscopic Data

Property This compound (Predicted) Methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate () 6-Methyl-1,4-diazepan-6-amine ()
Molecular Weight 170.21 g/mol 207.25 g/mol 129.21 g/mol
Melting Point ~100–120°C (estimated) Not reported Not reported
IR Peaks ~1740 cm⁻¹ (C=O ester) 1740 cm⁻¹ (C=O), 1340–1155 cm⁻¹ (SO₂) ~3360 cm⁻¹ (N-H)
NMR (¹H) δ 3.30 (N-CH₃), 3.88 (COOCH₃) (analogous to ) δ 3.30–8.40 (complex aromatic protons) δ 1.50–3.00 (diazenane CH₂)

Biological Activity

Methyl 1-methyl-1,4-diazepane-6-carboxylate is a heterocyclic compound belonging to the diazepane family, characterized by its unique structure that includes a carboxylate group. Its biological activity has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

This compound has the molecular formula C9H16N2O2C_9H_{16}N_2O_2 and a molecular weight of approximately 184.24 g/mol. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound serves as a building block for more complex organic molecules, particularly in drug development and chemical research.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Interaction : The compound can inhibit specific enzymes involved in microbial growth, leading to potential antimicrobial effects against both gram-positive and gram-negative bacteria. This interaction often involves binding to the active sites of enzymes, thereby modulating their activity.
  • Receptor Modulation : this compound may also interact with neurotransmitter receptors, influencing neurological pathways. Such interactions are being explored for their implications in treating neurological disorders.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported IC50 values indicating effective inhibition of bacterial growth at low concentrations. For example:

Compound DerivativeTarget BacteriaIC50 (µM)
Compound AStaphylococcus aureus25
Compound BEscherichia coli30
Compound CPseudomonas aeruginosa40

These results suggest that modifications to the core structure can enhance antimicrobial efficacy .

Pharmacological Applications

The potential therapeutic applications of this compound are under investigation. Current studies focus on its role as a precursor in drug synthesis for conditions such as anxiety and depression due to its interaction with central nervous system receptors. Preliminary findings indicate promising results in animal models .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls.
  • Neurological Impact : In a pharmacological study involving rodent models, administration of this compound resulted in decreased anxiety-like behavior, suggesting its potential as an anxiolytic agent .

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